3-(3-Pyridyl)-D-alanine

Description

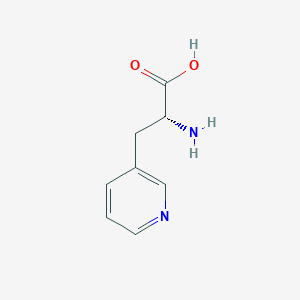

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVZEMNPGABKO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70702-47-5 | |

| Record name | (αR)-α-Amino-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70702-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(3-Pyridyl)-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070702475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-(3-PYRIDYL)-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ14SEB81Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Pyridyl)-D-alanine: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-(3-Pyridyl)-D-alanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of neuroprotective agents and other therapeutic peptides. This document consolidates key data, presents detailed experimental protocols, and visualizes important structural and procedural information to support researchers in their work with this compound.

Chemical Properties and Structure

This compound, a derivative of the amino acid alanine, incorporates a pyridine ring at the β-position. This structural feature imparts unique chemical and biological properties, influencing its polarity, potential for hydrogen bonding, and interactions with biological targets.[1]

Identifiers and General Properties

A summary of the key identifiers and general properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-amino-3-(pyridin-3-yl)propanoic acid | [2] |

| Synonyms | D-3-(3-pyridyl)-alanine, (R)-2-Amino-3-(pyridin-3-yl)propanoic acid, H-D-3-Pal-OH | [2] |

| CAS Number | 70702-47-5 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | White to off-white powder/crystalline powder | [3][4] |

| Optical Rotation | [α]²⁰/D = -25 ± 1° (c=0.5 in 1N HCl) | [3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings (Table 2).

| Property | Value | Reference(s) |

| Melting Point | 256 - 258 °C | [3] |

| Boiling Point | 344.4 ± 32.0 °C (Predicted) | [5] |

| Solubility | Soluble in a clear solution (0.3 g in 2 ml DMF) | [5] |

| pKa (Predicted) | 1.95 ± 0.10 | [5] |

| XLogP3 | -2.5 | [2] |

Chemical Structure

The chemical structure of this compound consists of a chiral center at the α-carbon, an amino group, a carboxylic acid group, and a 3-pyridyl group attached to the β-carbon.

Figure 1. Chemical structure of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, based on established literature.[6][7]

Synthesis of 3-(3-Pyridyl)-DL-alanine via Diethyl Acetamidomalonate Condensation

This protocol outlines the synthesis of the racemic mixture of 3-(3-Pyridyl)-alanine.

Materials:

-

Diethyl acetamidomalonate

-

3-(Chloromethyl)pyridine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl acetamidomalonate to the sodium ethoxide solution and stir until dissolved.

-

Add 3-(chloromethyl)pyridine hydrochloride to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with hydrochloric acid.

-

Remove the ethanol by rotary evaporation.

-

Hydrolyze the resulting ester by refluxing with concentrated hydrochloric acid.

-

Cool the solution and neutralize to precipitate the crude 3-(3-Pyridyl)-DL-alanine.

-

Filter, wash with cold water, and dry the product.

Figure 2. Synthesis workflow for 3-(3-Pyridyl)-DL-alanine.

Enzymatic Resolution of 3-(3-Pyridyl)-DL-alanine

This protocol describes the separation of the D- and L-enantiomers using an enzymatic method.[6][7]

Materials:

-

3-(3-Pyridyl)-DL-alanine

-

Appropriate enzyme (e.g., a commercially available protease or lipase)

-

Buffer solution (pH optimized for the chosen enzyme)

-

Acid and base for pH adjustment

-

Standard laboratory equipment for enzymatic reactions

Procedure:

-

Dissolve the racemic 3-(3-Pyridyl)-DL-alanine in the appropriate buffer solution.

-

Adjust the pH to the optimal range for the selected enzyme.

-

Add the enzyme to the solution and incubate at the optimal temperature with gentle agitation.

-

Monitor the reaction progress by chiral HPLC to follow the conversion of the L-enantiomer.

-

Once the desired conversion (typically ~50%) is reached, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).

-

Separate the unreacted this compound from the modified L-enantiomer (e.g., N-acetyl-L-alanine) by extraction or chromatography.

-

If necessary, hydrolyze the modified L-enantiomer to recover L-alanine.

-

Purify the this compound by recrystallization.

Chiral HPLC Analysis for Enantiomeric Purity

This method is used to determine the enantiomeric excess of this compound.[3][6][8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)[3]

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol), with the pH adjusted as needed for optimal separation.[7]

Procedure:

-

Prepare a standard solution of 3-(3-Pyridyl)-DL-alanine and a sample solution of the synthesized this compound in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention times of the D- and L-enantiomers.

-

Inject the sample solution under the same conditions.

-

Monitor the elution profile at an appropriate UV wavelength (e.g., 250 nm).[7]

-

Calculate the enantiomeric excess (% ee) based on the peak areas of the D- and L-enantiomers.

Biological Activity and Potential Signaling Pathways

This compound is primarily of interest for its applications in the development of novel therapeutics, particularly those targeting the central nervous system.[3] Its incorporation into peptides can enhance their biological activity and solubility.[9][10]

While a specific signaling pathway for this compound has not been fully elucidated, its structural similarity to neurotransmitters suggests potential interactions with various receptors. The pyridyl moiety is a key feature in many neurologically active compounds.

One area of investigation is the interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[11] Modulation of α7 nAChRs is a promising strategy for the treatment of neurodegenerative disorders like Alzheimer's disease. It is hypothesized that compounds containing a pyridyl group may act as ligands for these receptors, potentially modulating downstream signaling cascades involved in neuroprotection.

A plausible, though yet to be definitively proven for this specific molecule, neuroprotective mechanism could involve the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.

Figure 3. A hypothetical neuroprotective signaling pathway.

Conclusion

This compound is a non-natural amino acid with significant potential in drug discovery and development. Its unique structural features, particularly the presence of the 3-pyridyl group, make it a valuable component in the design of novel peptides and small molecules with enhanced biological activity and improved physicochemical properties. This technical guide provides a foundational resource for researchers, offering a consolidation of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. Further investigation into its specific biological mechanisms of action, particularly its role in neuroprotective signaling pathways, will be crucial for realizing its full therapeutic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. L-3-Pyridylalanine | 64090-98-8 [chemicalbook.com]

- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Synthesis of (R)-2-Amino-3-(3-pyridyl)propanoic Acid: An In-depth Technical Guide

Introduction

(R)-2-Amino-3-(3-pyridyl)propanoic acid, a chiral non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, incorporating a pyridine ring, make it a key component in the synthesis of various pharmaceutical compounds, including peptidomimetics and enzyme inhibitors. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain the enantiomerically pure (R)-isomer, focusing on methods accessible to researchers and scientists in the field. The guide details the synthesis of the racemic precursor followed by enantioselective resolution, which is a common and effective strategy.

Synthesis of Racemic DL-2-Amino-3-(3-pyridyl)propanoic Acid

The initial step in obtaining the desired (R)-enantiomer often involves the synthesis of the racemic mixture, DL-2-amino-3-(3-pyridyl)propanoic acid (also known as DL-3-pyridylalanine). Two prevalent methods for this are the Erlenmeyer-Plöchl synthesis and the alkylation of diethyl acetamidomalonate.

Erlenmeyer-Plöchl Synthesis

This classical method for amino acid synthesis involves the condensation of an N-acylglycine with an aldehyde to form an azlactone, which is subsequently converted to the desired amino acid.

Experimental Protocol:

Logical Relationship of Erlenmeyer-Plöchl Synthesis

Caption: General workflow for the Erlenmeyer-Plöchl synthesis of DL-3-pyridylalanine.

Alkylation of Diethyl Acetamidomalonate

A more common and often higher-yielding approach is the alkylation of diethyl acetamidomalonate with a suitable 3-pyridyl halide, followed by hydrolysis and decarboxylation.

Experimental Protocol:

The synthesis of the racemic DL-arylamino acid ethyl ester derivatives of β-(3-pyridyl)-DL-alanine can be achieved through the condensation of diethyl acetamidomalonate with the corresponding arylmethyl halides. This is followed by partial hydrolysis to the monoethyl ester and subsequent decarboxylation[2]. A general procedure for the alkylation of diethyl acetamidomalonate is available, which can be adapted for this specific synthesis.

Alkylation of Diethyl Acetamidomalonate Pathway

Caption: Synthesis of DL-3-pyridylalanine via alkylation of diethyl acetamidomalonate.

Enantioselective Synthesis of (R)-2-Amino-3-(3-pyridyl)propanoic Acid

The resolution of the racemic mixture is the most critical step to obtain the desired (R)-enantiomer. Enzymatic kinetic resolution is a highly efficient and widely used method.

Enzymatic Kinetic Resolution

This strategy relies on the stereoselective action of an enzyme to differentiate between the two enantiomers of a derivatized racemic amino acid. Typically, the racemic amino acid is first N-acetylated and then esterified. An enzyme, such as α-chymotrypsin or another protease, selectively hydrolyzes one of the enantiomers (usually the L-enantiomer) of the N-acetyl amino acid ester. This allows for the separation of the unreacted (R)-enantiomer ester from the hydrolyzed L-amino acid. The isolated (R)-ester is then hydrolyzed to yield the final product.

Experimental Protocol:

A general procedure for the enzymatic resolution of DL-arylamino acid ethyl ester derivatives involves the use of an enzyme to selectively hydrolyze the N-acetyl-L-amino acid, leaving the D-amino acid derivative unchanged[2]. For α-chymotrypsin, a typical assay is conducted at a pH of 7.8 and a temperature of 25°C[3].

-

Preparation of N-Acetyl-DL-3-pyridylalanine Ethyl Ester:

-

N-Acetylation: Treat DL-3-pyridylalanine with acetic anhydride.

-

Esterification: React the resulting N-acetyl-DL-3-pyridylalanine with ethanol in the presence of an acid catalyst (e.g., HCl).

-

-

Enzymatic Hydrolysis:

-

Dissolve the N-acetyl-DL-3-pyridylalanine ethyl ester in a suitable buffer (e.g., 80 mM Tris-HCl with 100 mM CaCl₂, pH 7.8).

-

Add α-chymotrypsin (e.g., 10-30 µg/mL) to the solution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) and monitor the reaction progress. The hydrolysis of the L-enantiomer can be followed by the change in pH or by HPLC analysis.

-

-

Separation and Isolation:

-

Once the reaction reaches approximately 50% conversion, stop the reaction (e.g., by adjusting the pH).

-

Separate the hydrolyzed N-acetyl-L-3-pyridylalanine from the unreacted (R)-N-acetyl-3-pyridylalanine ethyl ester. This can be achieved by extraction, as the water solubility of the two compounds will differ significantly after the hydrolysis of the ester group.

-

-

Hydrolysis of the (R)-Ester:

-

Subject the isolated (R)-N-acetyl-3-pyridylalanine ethyl ester to acidic hydrolysis (e.g., refluxing with HCl) to remove the N-acetyl and ethyl ester protecting groups.

-

Isolate and purify the final product, (R)-2-amino-3-(3-pyridyl)propanoic acid.

-

Enzymatic Resolution Workflow

Caption: General workflow for the enzymatic resolution of N-acetyl-DL-3-pyridylalanine ethyl ester.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of racemic DL-3-pyridylalanine and its subsequent enzymatic resolution.

Table 1: Synthesis of Racemic DL-3-Pyridylalanine

| Method | Starting Materials | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Erlenmeyer-Plöchl | 3-Pyridinecarboxyaldehyde | Hippuric acid, Acetic anhydride, Sodium acetate | ~55 (overall) | [2] |

| Diethyl Acetamidomalonate Alkylation | Diethyl acetamidomalonate, 3-pyridylmethyl halide | Base, Acid (for hydrolysis) | Not specified |[2] |

Table 2: Enzymatic Resolution of DL-3-Pyridylalanine Derivatives

| Racemic Substrate | Enzyme | Key Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| N-acetyl-DL-3-pyridylalanine ethyl ester | α-Chymotrypsin | pH 7.8, 25°C | (R)-2-amino-3-(3-pyridyl)propanoic acid | Not specified | Not specified | General knowledge |

| N-acetamido-alanine esters | Protamex proteinase | Not specified | Pure enantiomeric D/L-3-pyridyl- and substituted phenylalanine | Not specified | >99 | Not specified in abstract |

Alternative Asymmetric Synthesis Strategies

While enzymatic resolution is a robust method, other asymmetric synthesis strategies are theoretically applicable, though specific examples for (R)-3-pyridylalanine are less commonly reported in the literature.

-

Asymmetric Synthesis with Chiral Auxiliaries: This approach involves attaching a chiral auxiliary to a glycine or alanine derivative. The chiral auxiliary then directs the stereoselective alkylation with a 3-pyridyl halide. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid.

-

Chiral Pool Synthesis: This method utilizes a readily available chiral molecule, such as L-aspartic acid, as a starting material. Through a series of stereochemically controlled reactions, the starting material is converted into the target molecule, (R)-2-amino-3-(3-pyridyl)propanoic acid. A multi-step synthesis of various chiral β³- and α-amino acids from Fmoc-protected aspartic acid has been described, demonstrating the feasibility of this approach for generating novel amino acid structures[4].

The synthesis of enantiomerically pure (R)-2-amino-3-(3-pyridyl)propanoic acid is most reliably achieved through the synthesis of the racemic precursor followed by enzymatic kinetic resolution. The alkylation of diethyl acetamidomalonate provides a common route to the racemic amino acid. Subsequent enzymatic resolution using proteases such as α-chymotrypsin offers a highly effective method for isolating the desired (R)-enantiomer with high enantiomeric purity. While other asymmetric strategies exist, detailed protocols for their application to this specific target are not as well-documented. The methods outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chiral building block.

References

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 4. Synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral beta 3- and alpha-amino acids from Fmoc-protected aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 3-(3-Pyridyl)-D-alanine: A Technical Guide for Drug Discovery Professionals

Introduction

3-(3-Pyridyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a pyridine ring in place of the phenyl group of phenylalanine and a D-alpha-amino acid configuration, confer valuable properties when incorporated into peptides. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its role as a critical component in the design of potent and specific peptide-based therapeutics. We will delve into its application in receptor antagonism and enzyme inhibition, present relevant quantitative data, and detail the experimental protocols used for its evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its application in synthesis and computational modeling.

| Property | Value |

| IUPAC Name | (2R)-2-amino-3-(pyridin-3-yl)propanoic acid |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| CAS Number | 70702-47-5 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Core Biological Activities

The primary biological significance of this compound stems from its incorporation into peptide structures, where it enhances binding affinity, stability, and selectivity for specific biological targets.

Modulation of G-Protein Coupled Receptors

This compound is a key building block in the synthesis of potent antagonists for several G-protein coupled receptors, most notably the Luteinizing Hormone-Releasing Hormone (LHRH) receptor and somatostatin receptors. The D-configuration is crucial for conferring resistance to enzymatic degradation and for optimal receptor interaction.

The incorporation of this compound at specific positions in LHRH peptide analogs has been instrumental in the development of highly potent antagonists. These antagonists are investigated for their therapeutic potential in hormone-dependent cancers and other conditions. The pyridyl nitrogen offers a site for hydrogen bonding, which can enhance receptor binding affinity.

Table 1: In Vitro Activity of LHRH Receptor Antagonists Incorporating this compound

| Compound ID | Structure | In Vitro Assay | IC₅₀ (nM) |

| Analog 7 | Ac-D-2-Nal-D-4-Cpa-D-3-Pal -Ser-4-amino-Phe(Hor)-D-Aph(Cbm)-Leu-Ilys-Pro-D-Ala-NH₂ | GnRH Receptor Antagonism | 5.22 |

Note: Data extracted from studies on degarelix analogs.[1]

3-(3-Pyridyl)-alanine isomers are utilized in the design of somatostatin receptor antagonists, which are valuable tools for cancer imaging and therapy. The position of the nitrogen in the pyridyl ring influences the properties of the resulting radiolabeled ligands. While the L-isomer of 2-pyridylalanine has been studied, the incorporation of 3-pyridylalanine has also been reported to enhance antagonistic potency in somatostatin peptide analogs.[2][3]

Table 2: Receptor Binding Affinity of a Somatostatin Analog Containing 3-Pyridylalanine

| Compound | Receptor Subtype | Assay Type | K D (nM) |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 | SSTR₂ | Saturation Binding | 0.15 ± 0.01 |

Note: Data from a study on radiolabeled somatostatin antagonists.[2][4]

Enzyme Inhibition

While the primary application of this compound is in peptide-based receptor ligands, the broader class of pyridylalanines has been investigated for enzyme inhibitory activity, particularly targeting enzymes involved in tryptophan metabolism.

Tryptophan pyrrolase is a key enzyme in the kynurenine pathway, the major route of tryptophan degradation. Inhibition of this enzyme can increase the bioavailability of tryptophan for serotonin synthesis in the brain. Studies have shown that the DL- and L-isomers of 3-pyridylalanine can decrease the activity of liver tryptophan pyrrolase.[5] However, the D-isomer, this compound, was found to have no effect on this enzyme.[5] This highlights the stereospecificity of this biological activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of compounds like this compound and the peptides into which it is incorporated.

Solid-Phase Peptide Synthesis of a Representative LHRH Antagonist

This protocol describes a general workflow for the manual solid-phase synthesis of a peptide antagonist containing this compound.

-

Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (including Fmoc-3-(3-Pyridyl)-D-alanine) by dissolving it with a coupling reagent such as HBTU and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: After complete coupling, wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

In Vitro LHRH Antagonist Activity Assay

This assay determines the ability of a synthetic peptide to inhibit LHRH-induced luteinizing hormone (LH) release from pituitary cells.[2][6]

-

Cell Culture: Culture a suitable pituitary cell line (e.g., rat pituitary cells) in an appropriate medium.

-

Assay Preparation: Seed the cells in 24-well plates and allow them to adhere overnight.

-

Antagonist Incubation: Wash the cells and pre-incubate them with varying concentrations of the this compound-containing peptide antagonist for a defined period (e.g., 30 minutes).

-

LHRH Stimulation: Add a fixed concentration of LHRH to stimulate LH release and incubate for a further period (e.g., 3 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

LH Measurement: Quantify the concentration of LH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the LH concentration against the antagonist concentration and determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the LHRH-induced LH release.

Somatostatin Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a compound for somatostatin receptors.[7][8]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the desired somatostatin receptor subtype (e.g., SSTR₂).

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14), and varying concentrations of the unlabeled test compound (the this compound-containing peptide).

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tryptophan Pyrrolase Inhibition Assay

This assay measures the activity of tryptophan pyrrolase and can be used to screen for inhibitors.

-

Enzyme Preparation: Prepare a crude liver homogenate from rats as the source of tryptophan pyrrolase.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-tryptophan (substrate), and the test compound (pyridylalanine analog) at various concentrations.

-

Enzyme Reaction: Initiate the reaction by adding the liver homogenate to the reaction mixture and incubate at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid, such as trichloroacetic acid.

-

Measurement of Kynurenine: Centrifuge the mixture to remove precipitated proteins. Measure the amount of kynurenine (the product of the reaction) in the supernatant spectrophotometrically by reacting it with p-dimethylaminobenzaldehyde to form a colored product, which is measured at a specific wavelength.

-

Data Analysis: Calculate the enzyme activity and determine the percentage of inhibition by the test compound. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological context and application of this compound.

Caption: Serotonin Biosynthesis Pathway and Potential Inhibition.

Caption: Workflow for Synthesis and Screening of Peptide Antagonists.

Conclusion

This compound is a valuable synthetic amino acid that has proven to be a cornerstone in the development of potent and selective peptide-based therapeutics. Its primary biological significance is not as a standalone bioactive molecule but as a critical structural component that enhances the pharmacological properties of peptides, particularly as antagonists of LHRH and somatostatin receptors. The D-configuration provides enzymatic stability, while the pyridyl moiety contributes to enhanced receptor binding. While the free D-isomer does not appear to inhibit tryptophan pyrrolase, the broader class of pyridylalanines shows activity, highlighting the importance of stereochemistry in biological interactions. The experimental protocols detailed herein provide a framework for the synthesis and evaluation of novel peptide drug candidates incorporating this versatile amino acid. Future research will likely continue to explore the utility of this compound and its derivatives in designing next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of luteinizing hormone-releasing hormone antagonistic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of luteinizing hormone-releasing hormone antagonistic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Neuroprotective Potential of 3-(3-Pyridyl)-D-alanine in Neurological Disorders: A Kynurenine Pathway-Centric Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Emerging evidence implicates the dysregulation of the kynurenine pathway of tryptophan metabolism in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This pathway produces several neuroactive metabolites, with a critical balance between the neurotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid and the neuroprotective NMDA receptor antagonist kynurenic acid. A key regulatory enzyme in this pathway, kynurenine-3-monooxygenase (KMO), represents a promising therapeutic target. Inhibition of KMO shunts the pathway towards the production of kynurenic acid, offering a potential neuroprotective strategy. This technical guide explores the hypothesized mechanism of action of 3-(3-Pyridyl)-D-alanine as a KMO inhibitor and its therapeutic implications for neurological disorders.

Introduction: The Kynurenine Pathway in Neurological Disease

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway (KP), a cascade of enzymatic reactions that ultimately leads to the production of nicotinamide adenine dinucleotide (NAD+).[1] However, several intermediates of this pathway possess potent neuroactive properties. Under inflammatory conditions, the expression of KP enzymes is upregulated, leading to an accumulation of metabolites that can be either neurotoxic or neuroprotective.[2]

A critical branch point in the KP is the metabolism of L-kynurenine. It can be converted to the neuroprotective kynurenic acid (KYNA) by kynurenine aminotransferases (KATs), or to the neurotoxic 3-hydroxykynurenine (3-HK) by kynurenine-3-monooxygenase (KMO).[3] 3-HK is a precursor to the excitotoxin quinolinic acid (QUIN), an NMDA receptor agonist that can lead to neuronal damage and death.[2] In contrast, KYNA is an antagonist at the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor, thereby conferring neuroprotection.[4] An imbalance in the ratio of these metabolites is a hallmark of several neurological disorders.

Kynurenine-3-Monooxygenase (KMO) as a Therapeutic Target

KMO is an FAD-dependent monooxygenase located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-HK.[1][5] By inhibiting KMO, the metabolic flux of kynurenine is redirected away from the production of 3-HK and subsequently QUIN, and towards the synthesis of KYNA. This shift from a neurotoxic to a neuroprotective metabolic profile makes KMO an attractive therapeutic target for neurological disorders.[2][6]

Hypothesized Mechanism of Action of this compound

While direct enzymatic studies on this compound are not extensively available in the public domain, its structural similarity to known KMO inhibitors, particularly substrate analogs like benzoylalanine derivatives, strongly suggests that it acts as a competitive inhibitor of KMO. The D-alanine scaffold provides a core structure that can interact with the active site of KMO, while the 3-pyridyl group likely engages in specific binding interactions, potentially mimicking the kynurenine substrate.

The proposed mechanism of action is as follows:

-

Competitive Inhibition of KMO: this compound binds to the active site of the KMO enzyme, preventing the binding of the endogenous substrate, L-kynurenine.

-

Shifting the Kynurenine Pathway: This inhibition leads to an accumulation of L-kynurenine.

-

Increased Kynurenic Acid Production: The excess L-kynurenine is then preferentially metabolized by kynurenine aminotransferases (KATs) to produce the neuroprotective kynurenic acid (KYNA).

-

Decreased Neurotoxin Production: The production of the downstream neurotoxic metabolites, 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), is significantly reduced.

-

Neuroprotection: The resulting increase in the KYNA-to-QUIN ratio leads to a reduction in excitotoxicity, oxidative stress, and neuroinflammation, ultimately conferring neuroprotection in the context of neurological disorders.

This mechanism is supported by extensive research on other KMO inhibitors that have demonstrated efficacy in preclinical models of neurodegenerative diseases.[6][7]

Quantitative Data on KMO Inhibitors

To provide a framework for the potential potency of this compound, the following table summarizes the in vitro inhibitory activity (IC50 values) of several known KMO inhibitors.

| Compound | IC50 (nM) | Target Organism/Enzyme | Reference |

| Ro-61-8048 | 37 | Human KMO (recombinant) | [2] |

| UPF-648 | 20 | Rat KMO | [8] |

| GSK366 | 2.3 | Not Specified | [8] |

| 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide | 19 | Not Specified | [2] |

| JM6 (pro-drug of Ro 61-8048) | ~4000 (for JM6) | KMO | [6] |

Experimental Protocols

KMO Inhibition Assay (In Vitro)

A common method to determine the inhibitory potential of a compound against KMO is a spectrophotometric assay that measures the consumption of the cofactor NADPH.[9][10]

Objective: To determine the IC50 value of a test compound (e.g., this compound) for KMO.

Materials:

-

Recombinant human KMO enzyme

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Test inhibitor (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor to obtain a range of concentrations. Prepare solutions of L-kynurenine and NADPH in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant KMO enzyme to the desired concentration in cold assay buffer.

-

Assay Setup:

-

To the wells of the 96-well plate, add the assay buffer.

-

Add the test inhibitor at various concentrations to the respective wells. For control wells (no inhibition), add the same volume of DMSO.

-

Add the KMO enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to KMO activity.

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Normalize the rates relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Visualizations

Signaling Pathway Diagram

Caption: The Kynurenine Pathway and the site of action for this compound.

Experimental Workflow Diagram

Caption: Workflow for the in vitro KMO inhibition assay.

Conclusion and Future Directions

The inhibition of kynurenine-3-monooxygenase is a validated and promising strategy for the development of novel therapeutics for a range of neurological disorders. Based on structural similarities to known inhibitors, this compound is a compelling candidate for a KMO inhibitor that warrants further investigation. Direct enzymatic and cell-based assays are required to confirm its inhibitory activity and determine its potency. Subsequent preclinical studies in animal models of neurological disease will be crucial to evaluate its efficacy, pharmacokinetics, and ability to modulate the kynurenine pathway in vivo. The development of potent, selective, and brain-penetrant KMO inhibitors like, potentially, this compound holds significant promise for the future of neurotherapeutics.

References

- 1. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Physicochemical Properties of D-3-Pyridylalanine (D-3-Pal)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-3-Pyridylalanine (D-3-Pal) is a non-proteinogenic α-amino acid, a structural isomer of phenylalanine where a pyridyl group replaces the phenyl ring. Its unique structural and electronic properties, conferred by the nitrogen atom in the aromatic ring, make it a valuable building block in medicinal chemistry and peptide design. The pyridine moiety introduces a potential hydrogen bond acceptor and a basic center, which can significantly alter the solubility, conformation, and receptor-binding properties of peptidomimetics and other pharmaceutical compounds.[1][2] Incorporating D-3-Pal into peptide sequences has been shown to enhance aqueous solubility while maintaining biological activity.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of D-3-Pal, detailed experimental protocols for their determination, and a visualization of its application in synthetic workflows.

Core Physicochemical Properties

The key physicochemical data for D-3-Pal are summarized below. It is important to note that while some data are from direct experimental measurement, others are high-quality predictions from computational models, as experimental values for this specific compound are not universally available in the literature.

General and Structural Properties

| Property | Value | Citation(s) |

| IUPAC Name | (2R)-2-amino-3-pyridin-3-ylpropanoic acid | [1] |

| Synonyms | D-3-Pal, H-D-3-Pal-OH, D-3-Pyridylalanine | [4] |

| CAS Number | 70702-47-5 | [1][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][4] |

| Molecular Weight | 166.18 g/mol | [1][4] |

| Appearance | Off-white powder | [4] |

| Melting Point | 167-168 °C (Predicted) | [4] |

| Optical Activity | [α]²⁰/D = -23.1° (c=0.01 g/mL in 1M HCl) | [4] |

Acidity and Basicity (pKa Values)

D-3-Pal possesses three ionizable groups: the carboxylic acid (pKa₁), the pyridyl nitrogen (pKa₂), and the α-amino group (pKa₃). Precise experimental values are not widely published; therefore, the following table combines predicted values and estimates based on analogous structures.

| Ionizable Group | Estimated pKa Value | Basis of Estimation | Citation(s) |

| Carboxylic Acid (-COOH) | ~1.95 | Predicted | [4] |

| Pyridyl Nitrogen | ~5.23 | Experimental (Analogy to Pyridine) | [5][6] |

| α-Amino Group (-NH₃⁺) | ~9.0 - 10.0 | Typical range for α-amino acids |

Solubility Profile

| Solvent / Medium | Solubility Description | Citation(s) |

| 1 M HCl | 10 mg/mL (clear, colorless solution) | [4] |

| Aqueous Media | Expected to have good solubility due to zwitterionic nature. | [] |

Crystal Structure

Experimental Protocols

The following sections describe standardized methodologies for determining the key physicochemical properties of D-3-Pal.

Determination of pKa by Potentiometric Titration

This method is used to determine the dissociation constants (pKa) of the ionizable groups by monitoring pH changes during titration with a strong acid and base.

Materials:

-

D-3-Pyridylalanine

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burettes (50 mL)

-

Beakers (100 mL)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh a sample of D-3-Pal and dissolve it in a known volume of deionized water (e.g., 20 mL) to create a solution of known concentration (e.g., 0.1 M).

-

Initial pH: Measure and record the initial pH of the amino acid solution.

-

Titration with Acid (to determine pKa₁):

-

Fill a burette with 0.1 M HCl.

-

Add the HCl in small, precise increments (e.g., 0.3-0.5 mL).

-

After each addition, allow the pH to stabilize and record the value.

-

Continue the titration until the pH drops to approximately 1.5.

-

-

Titration with Base (to determine pKa₂ and pKa₃):

-

In a separate beaker, prepare an identical D-3-Pal solution.

-

Fill a second burette with 0.1 M NaOH.

-

Titrate the solution by adding NaOH in small increments, recording the pH after each addition.

-

Continue the titration until the pH rises to approximately 12.5.

-

-

Data Analysis:

-

Plot two titration curves: pH vs. volume of HCl added, and pH vs. volume of NaOH added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). pKa₁ (carboxyl) will be found from the acid titration curve, while pKa₂ (pyridyl) and pKa₃ (amino) will be found from the base titration curve.

-

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of D-3-Pal in a given solvent system.

Materials:

-

D-3-Pyridylalanine (solid powder)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Small vials with screw caps

-

Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C)

-

Centrifuge or syringe filters (e.g., 0.22 µm)

-

Validated analytical system for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of solid D-3-Pal to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature. Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifuging the vial at high speed and carefully collecting the supernatant.

-

Withdrawing the supernatant using a syringe fitted with a chemical-resistant filter.

-

-

Quantification:

-

Prepare a series of standard solutions of D-3-Pal of known concentrations.

-

Dilute the saturated supernatant with an appropriate solvent to bring its concentration within the linear range of the analytical method.

-

Analyze the diluted sample and the standard solutions using a validated HPLC-UV method.

-

-

Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of D-3-Pal in the diluted sample, and then back-calculate to find the concentration in the original saturated supernatant. This value represents the equilibrium solubility.

Visualization of Synthetic Workflow

D-3-Pal is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The workflow typically involves using an N-terminally protected form, such as Fmoc-D-3-Pal-OH. The following diagram illustrates the key steps for incorporating a single Fmoc-D-3-Pal-OH residue into a growing peptide chain attached to a solid support resin.

References

- 1. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fmoc-3-(3'-pyridyl)-D-alanine | 142994-45-4 | FF47480 [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. This compound | 70702-47-5 [chemicalbook.com]

- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF4] - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF4] - CrystEngComm (RSC Publishing) [pubs.rsc.org]

3-(3-Pyridyl)-D-alanine (CAS: 70702-47-5): A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-(3-Pyridyl)-D-alanine (D-3-Pal), a non-proteinogenic amino acid utilized as a critical building block in modern medicinal chemistry. Its unique pyridyl side chain offers distinct properties compared to natural amino acids, making it a valuable component in the design of peptide-based therapeutics with enhanced stability, receptor affinity, and novel pharmacological profiles. This document details the physicochemical properties, synthesis, and key applications of D-3-Pal, with a focus on its role in the development of potent antagonists for hormones like LHRH and somatostatin. Detailed experimental protocols for its synthesis via enzymatic resolution and its incorporation into peptides using Solid-Phase Peptide Synthesis (SPPS) are provided.

Core Properties of this compound

This compound is a synthetic amino acid characterized by a pyridine ring on its side chain, which imparts aromaticity, polarity, and potential for hydrogen bonding or metal coordination.[1] These features are leveraged in drug design to modulate interactions with biological targets.[2]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 70702-47-5 | [2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][4] |

| Molecular Weight | 166.18 g/mol | [2][4] |

| IUPAC Name | (2R)-2-amino-3-pyridin-3-ylpropanoic acid | [4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 250 - 258 °C | [2][3] |

| Optical Rotation | -10.0° (c=1, 1N HCl) | [3] |

| SMILES | C1=CC(=CN=C1)C--INVALID-LINK--O)N | [4] |

| InChIKey | DFZVZEMNPGABKO-SSDOTTSWSA-N | [4] |

Synthesis and Chiral Resolution

The enantiomerically pure D-isomer of 3-(3-pyridyl)alanine is typically produced via the synthesis of a racemic mixture, followed by a highly selective enzymatic resolution process. This chemoenzymatic approach is efficient for obtaining the desired stereoisomer with high optical purity.[5][6]

Synthesis and Resolution Workflow

The overall process involves two main stages: the chemical synthesis of the racemic (DL) amino acid derivative and the subsequent enzymatic separation of the D-enantiomer.

Experimental Protocol: Synthesis and Resolution

This protocol is a representative methodology based on the procedure described by P. N. Rao et al. (1987).[2][5][6]

Part A: Synthesis of Ethyl α-acetamido-α-carboethoxy-β-(3-pyridyl)propionate

-

Preparation: Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

Reaction: To the sodium ethoxide solution, add diethyl acetamidomalonate. Stir until a clear solution is formed.

-

Condensation: Add 3-picolyl chloride (3-chloromethylpyridine) dropwise to the solution and reflux the mixture for several hours.

-

Work-up: After cooling, filter the precipitated sodium chloride. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Recrystallize from a suitable solvent like ethanol/water.

Part B: Synthesis of DL-3-(3-Pyridyl)alanine Ethyl Ester

-

Hydrolysis & Decarboxylation: Reflux the product from Part A in a mixture of acetic acid and hydrochloric acid.

-

Esterification: Following decarboxylation, neutralize the solution and carry out esterification using ethanolic HCl to yield the racemic ethyl ester.

-

Purification: Purify the ester by distillation under reduced pressure or column chromatography.

Part C: Enzymatic Resolution

-

Enzyme Reaction: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8). Suspend the DL-3-(3-Pyridyl)alanine ethyl ester in the buffer.

-

Incubation: Add an enzyme such as Subtilisin.[6] Incubate the mixture with gentle stirring at a controlled temperature (e.g., 37 °C) for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group of the L-enantiomer.

-

Separation: Acidify the reaction mixture to pH ~3-4. Extract the N-acetyl-L-amino acid with an organic solvent (e.g., ethyl acetate). The unreacted D-amino acid ester will remain in the aqueous layer.

-

Isolation: Separate the layers. The aqueous layer now contains the enriched D-ester.

Part D: Final Hydrolysis

-

Acid Hydrolysis: Take the aqueous layer from Part C containing the D-ester and reflux with strong acid (e.g., 6N HCl) to hydrolyze the ester group.

-

Purification: Neutralize the solution to the isoelectric point of the amino acid to precipitate the product. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield pure this compound.

-

Validation: Confirm optical purity using High-Performance Liquid Chromatography (HPLC) with a chiral column.[5]

Application in Drug Development

This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS).[2][7] Its incorporation, particularly in place of natural aromatic amino acids like Tryptophan or Phenylalanine, can lead to peptides with improved characteristics. The D-configuration provides resistance to enzymatic degradation by proteases, increasing the peptide's in vivo half-life.

Role in LHRH and Somatostatin Antagonists

A key application of D-3-Pal is in the synthesis of antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH) and somatostatin receptors.[6][8] In these peptides, D-3-Pal is often incorporated at position 3, where it has been shown to be superior to other residues like D-Trp for enhancing antagonistic potency.[8][9]

Biological Activity Data

The following table summarizes key biological data for peptides incorporating this compound.

| Peptide / Analog Name | Target / Assay | Key Finding / Value | Reference(s) |

| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | Inhibition of Ovulation (Rat) | 100% inhibition at 500 ng dose (s.c.) | [9] |

| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | Inhibition of Ovulation (Rat) | 57% inhibition at 250 ng dose (s.c.) | [9] |

| natLu-DOTA-[3Pal³ ]-LM3 | Somatostatin Receptor (SST₂) | IC₅₀ = 1.8 ± 0.3 nM (Inhibition assay using ¹²⁵I-Tyr-SS-14) | [8] |

| natLu-DOTA-[3Pal³ ]-LM3 | Somatostatin Receptor (SST₂) | KD = 0.15 ± 0.01 nM (Saturation binding studies) | [8] |

Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for incorporating protected D-3-Pal (as Fmoc-D-3-Pal-OH) into a growing peptide chain on a solid support.

Experimental Protocol: Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle for adding Fmoc-D-3-Pal-OH to a peptide chain on a solid support (e.g., Rink Amide resin).

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling Reaction:

-

In a separate vial, dissolve Fmoc-D-3-Pal-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF.

-

Add an activation base, typically diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution and mix for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction (a negative result indicates completion).

-

If the reaction is incomplete, the coupling step can be repeated.

-

Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).

-

-

Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc-D-3-Pal-OH to continue the elongation of the peptide chain.

Logical Framework for Therapeutic Application

The use of this compound in drug development follows a logical path from initial design to potential clinical application, driven by the goal of creating superior peptide therapeutics.

Conclusion

This compound (CAS 70702-47-5) is a powerful and versatile building block for the development of peptide-based therapeutics. Its distinct structural and chemical properties, combined with the metabolic stability conferred by its D-configuration, enable the creation of drug candidates with significantly improved potency and pharmacokinetic profiles. The established protocols for its synthesis and incorporation into peptides make it an accessible tool for researchers and drug developers aiming to overcome the limitations of natural peptide leads. Its successful application in potent LHRH and somatostatin antagonists underscores its value and potential in modern medicinal chemistry.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of 3-(3-Pyridyl)-D-alanine: A Technical Guide to a Versatile Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of structural analogs of 3-(3-Pyridyl)-D-alanine, a key building block in the development of potent and specific therapeutic agents. We delve into the synthesis, biological activity, and structure-activity relationships of these analogs, with a particular focus on their application in the design of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists. This document summarizes quantitative biological data, provides detailed experimental methodologies, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry due to its unique structural and electronic properties. The incorporation of the pyridyl ring introduces a basic nitrogen atom, capable of forming hydrogen bonds and salt bridges, which can significantly influence the pharmacological profile of a peptide or small molecule. The D-configuration at the alpha-carbon often imparts resistance to enzymatic degradation, enhancing the in vivo stability of the resulting therapeutic.

This guide will focus on the structural analogs of this compound, particularly their use in creating potent LHRH antagonists. LHRH, a decapeptide hormone, plays a crucial role in regulating the reproductive system. Analogs of LHRH are vital in the treatment of hormone-dependent cancers, such as prostate and breast cancer, as well as other endocrine disorders. The substitution of specific amino acid residues in the LHRH sequence with unnatural amino acids like this compound has been a successful strategy in developing antagonists with improved efficacy and pharmacokinetic properties.

Quantitative Biological Data

The biological activity of structural analogs of this compound is most prominently demonstrated in the context of LHRH antagonists. The introduction of a this compound residue at position 3 of the LHRH peptide sequence has been shown to be superior to other substitutions for antagonistic activity.[1] The following tables summarize the in vivo activity of two potent LHRH antagonists incorporating this moiety.

Table 1: In Vivo Anti-ovulatory Activity of [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³,D-Arg⁶,D-Ala¹⁰]-LHRH in Rats [1]

| Dosage (Subcutaneous) | Percent Inhibition of Ovulation |

| 500 ng | 100% |

| 250 ng | 57% |

Table 2: In Vivo Anti-ovulatory Activity of [N-Ac-3,4-diCl-D-Phe¹,pCl-D-Phe²,D-3-Pal³,D-Arg⁶,D-Ala¹⁰]-LHRH in Rats [1]

| Dosage (Subcutaneous) | Percent Inhibition of Ovulation |

| 500 ng | 82% |

Experimental Protocols

The synthesis of peptide analogs of this compound is typically achieved through solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual synthesis of a decapeptide LHRH antagonist using the widely adopted Fmoc/tBu strategy.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a solid support, followed by cleavage and purification.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Acetonitrile (ACN)

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Resin Swelling: The Rink Amide MBHA resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes. This solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored by a Kaiser test.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase HPLC.

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.

Visualizations

Signaling Pathway of LHRH Antagonists

LHRH and its analogs exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells. LHRH antagonists competitively bind to the LHRH-R, preventing the binding of endogenous LHRH and thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Caption: LHRH antagonist signaling pathway.

Experimental Workflow for LHRH Antagonist Development

The development of novel LHRH antagonists is a multi-step process that begins with the design and synthesis of new analogs, followed by a series of in vitro and in vivo evaluations to determine their efficacy and safety.

Caption: Workflow for LHRH antagonist development.

Conclusion

Structural analogs of this compound represent a significant advancement in the design of peptide-based therapeutics, particularly LHRH antagonists. The strategic incorporation of this unnatural amino acid has led to the development of potent and stable drug candidates with clear clinical potential. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of medicinal chemistry. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel delivery systems will continue to drive the development of the next generation of therapeutics based on this versatile pharmacophore.

References

The Pivotal Role of the Pyridine Ring in the Bioactivity of D-3-Pyridylalanine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-3-Pyridylalanine (D-3-Pal), a non-natural D-amino acid, has emerged as a critical building block in modern peptide-based drug design and development. Its unique structural feature, the pyridine ring, imparts distinct physicochemical properties that significantly influence the biological activity, stability, and pharmacokinetic profiles of peptide therapeutics. This technical guide delves into the core functionalities of the pyridine ring in D-3-Pal, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

The incorporation of D-3-Pal into peptide sequences allows for the exploration of novel structure-activity relationships, leading to the development of potent and selective agonists and antagonists for various receptors. The pyridine moiety, a nitrogen-containing heterocycle, introduces a combination of aromaticity, polarity, and hydrogen bonding capabilities that are not present in natural amino acids. This guide will elucidate how these properties are harnessed to enhance the therapeutic potential of peptides.

The Influence of the Pyridine Ring on Physicochemical Properties and Bioactivity

The pyridine ring in D-3-Pyridylalanine is instrumental in modulating several key parameters of a peptide:

-

Hydrophilicity and Solubility: The nitrogen atom in the pyridine ring increases the hydrophilicity of the amino acid compared to its phenyl counterpart, phenylalanine. This can lead to improved aqueous solubility of the resulting peptide, a crucial factor for drug formulation and delivery[1][2].

-

Electronic Properties and Receptor Interactions: The pyridine ring possesses a distinct electronic distribution due to the electronegative nitrogen atom. This creates a dipole moment and the capacity for hydrogen bonding, which can lead to enhanced binding affinity and selectivity for specific biological targets[1]. The position of the nitrogen atom within the ring (2-, 3-, or 4-pyridyl) is a critical determinant of these electronic properties and subsequent biological activity. The dissymmetry in the electronic density of the 3-pyridyl isomer (3-Pal), for instance, can enhance interactions with transporters and receptors[2][3].

-

Enzymatic Stability: The incorporation of a non-natural D-amino acid like D-3-Pal can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Conformational Constraints: The steric bulk and rigidity of the pyridine ring can introduce conformational constraints into the peptide backbone, which can favor a bioactive conformation and improve receptor binding.

Quantitative Bioactivity Data

The strategic incorporation of D-3-Pal has led to significant improvements in the bioactivity of various peptide hormones. Below are tabulated examples of quantitative data from studies on Luteinizing Hormone-Releasing Hormone (LHRH) and somatostatin analogs.

Table 1: In Vivo Ovulation Inhibition by LHRH Antagonists in Rats

| Compound | Dose (s.c.) | Percent Inhibition of Ovulation | Reference |

| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | 500 ng | 100% | [4] |

| [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | 250 ng | 57% | [4] |

| [N-Ac-3,4-diCl-D-Phe¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH | 500 ng | 82% | [4] |

Table 2: In Vitro Binding Affinities of Somatostatin Receptor Subtype 2 (SST₂) Antagonists

| Compound | K D (nM) | Reference |

| [¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3 | 0.18 ± 0.02 | [3] |

| [¹⁷⁷Lu]Lu-DOTA-[3Pal³ ]-LM3 | 0.15 ± 0.01 | [3] |

| [¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3 | 0.11 ± 0.01 | [3] |

| [¹⁷⁷Lu]Lu-DOTA-LM3 (control) | 0.09 ± 0.02 | [3] |

Table 3: In Vitro Antagonistic Activity of GnRH Analogs

| Compound | IC 50 (nM) | Reference |

| Degarelix analog with D-2-OMe-5Pal at position 3 | 5.22 | [5] |

| Degarelix analog with L-2-OMe-5Pal at position 3 | 36.95 | [5] |

Signaling Pathways Modulated by Peptides Containing D-3-Pal

D-3-Pal is a component of synthetic peptides that target specific G-protein coupled receptors (GPCRs), thereby modulating their downstream signaling pathways.

LHRH/GnRH Receptor Signaling

LHRH antagonists containing D-3-Pal competitively bind to the LHRH receptor (LHRHR) on pituitary gonadotroph cells. This blocks the binding of endogenous LHRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The inhibition of this pathway is the basis for their use in fertility control and in the treatment of hormone-dependent cancers.

Somatostatin Receptor Signaling

Somatostatin antagonists incorporating pyridylalanine derivatives, including 3-Pal, bind to somatostatin receptors (SSTRs), particularly SSTR2, which are often overexpressed in neuroendocrine tumors. By blocking the natural ligand (somatostatin), these antagonists can be used for receptor-targeted imaging and radionuclide therapy. The binding to SSTRs inhibits adenylyl cyclase and modulates ion channel activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity data. Below are generalized protocols for key experiments cited in the literature involving peptides containing D-3-Pal.

In Vivo Ovulation Inhibition Assay in Rats

This protocol is a standard method to assess the in vivo efficacy of LHRH antagonists.

-

Animal Model: Immature female rats (e.g., Sprague-Dawley strain) are used. The timing of the first pro-oestrus is monitored by daily vaginal smears.

-

Compound Administration: The LHRH antagonist containing D-3-Pal is dissolved in a suitable vehicle (e.g., saline, corn oil). A specific dose (e.g., 250-500 ng) is administered via subcutaneous injection at a defined time on the day of the first pro-oestrus (e.g., 09:00 h and 17:00 h)[6][7].

-

Assessment of Ovulation: On the morning following pro-oestrus, the rats are euthanized. The oviducts are removed and examined under a microscope for the presence of ova in the ampullae.

-

Data Analysis: The number of rats in which ovulation is blocked is recorded, and the percentage of inhibition is calculated for each dose group.

Somatostatin Receptor Binding Assay

This in vitro assay determines the binding affinity of a compound for the somatostatin receptor.

-

Cell Culture and Membrane Preparation: A cell line expressing the somatostatin receptor of interest (e.g., SSTR2) is cultured. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Radioligand: A radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14) is used as the tracer[8].

-

Competitive Binding:

-

Total Binding: Cell membranes are incubated with the radioligand alone.

-

Non-specific Binding: Cell membranes are incubated with the radioligand in the presence of a high concentration of a non-labeled somatostatin analog to saturate the receptors.

-

Competition: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (the peptide containing D-3-Pal).

-

-

Incubation and Filtration: The binding reactions are incubated to equilibrium. The bound and free radioligand are then separated by rapid filtration through a filter mat, which traps the cell membranes.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K D) can be calculated from the IC₅₀ value.

Conclusion

The incorporation of D-3-Pyridylalanine into peptide structures is a powerful strategy in modern drug discovery. The pyridine ring is not merely a passive structural element but an active contributor to the bioactivity of the peptide. Its ability to modulate hydrophilicity, engage in specific receptor interactions through hydrogen bonding and favorable electronic properties, and enhance metabolic stability makes it an invaluable tool for medicinal chemists. The quantitative data from LHRH and somatostatin analogs clearly demonstrate the significant impact of D-3-Pal on potency and binding affinity. As the field of peptide therapeutics continues to advance, the rational design and application of peptides containing D-3-Pyridylalanine and its isomers will undoubtedly lead to the development of novel and improved treatments for a wide range of diseases.

References

- 1. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. pure.eur.nl [pure.eur.nl]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic and Synthetic Landscape of 3-(3-Pyridyl)-D-alanine

For Researchers, Scientists, and Drug Development Professionals